molecular formula C10H23NO2S B6054093 1-[2-Hydroxypropyl(3-methylsulfanylpropyl)amino]propan-2-ol

1-[2-Hydroxypropyl(3-methylsulfanylpropyl)amino]propan-2-ol

Cat. No.: B6054093
M. Wt: 221.36 g/mol
InChI Key: UEEUJAGXKGDUGC-UHFFFAOYSA-N
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Description

1-[2-Hydroxypropyl(3-methylsulfanylpropyl)amino]propan-2-ol is an organic compound with a complex structure that includes hydroxyl, amino, and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxypropyl(3-methylsulfanylpropyl)amino]propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-methylsulfanylpropylamine with 2-chloropropanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxypropyl(3-methylsulfanylpropyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary or tertiary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

1-[2-Hydroxypropyl(3-methylsulfanylpropyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized as a catalyst or intermediate in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxypropyl(3-methylsulfanylpropyl)amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol: Similar structure but with a dimethylamino group instead of a methylsulfanyl group.

    1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol: Contains a cyclohexyl group instead of a methylsulfanyl group.

    1-[Dimethoxyphosphorylmethyl(2-hydroxypropyl)amino]propan-2-ol: Features a dimethoxyphosphoryl group in place of the methylsulfanyl group.

Uniqueness

1-[2-Hydroxypropyl(3-methylsulfanylpropyl)amino]propan-2-ol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

1-[2-hydroxypropyl(3-methylsulfanylpropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO2S/c1-9(12)7-11(8-10(2)13)5-4-6-14-3/h9-10,12-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEUJAGXKGDUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CCCSC)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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